Bicyclo[2.2.0]hexan-2-amine
Description
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[2.2.0]hexan-2-amine |
InChI |
InChI=1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2 |
InChI Key |
GXYVVNBJMUBALU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC2N |
Origin of Product |
United States |
Preparation Methods
Photochemical Cycloaddition Routes
One prominent synthetic approach to this compound involves photochemical [2+2] cycloaddition reactions. This method leverages the photochemical activation of suitable dienes or alkenes to form the bicyclic framework.
Procedure: An alkylated bicyclo[2.2.0]hexene precursor is irradiated under blue light (around 450 nm) in an anhydrous solvent such as dichloromethane under an inert nitrogen atmosphere. The reaction typically proceeds at room temperature for 12 to 24 hours. Subsequent purification by flash chromatography yields the bicyclic amine derivatives.
Mechanistic Insight: The photochemical excitation induces a [2+2] cycloaddition forming the bicyclo[2.2.0]hexane core. Amination can be introduced by nucleophilic substitution or through functional group transformations on the cycloadduct.
Advantages: This method allows for regio- and stereoselective formation of the bicyclic scaffold with control over substitution patterns.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Light source | Blue LED (450 nm) | Photocatalytic activation |
| Solvent | Anhydrous dichloromethane | Ensures no moisture interference |
| Temperature | Room temperature (20–25 °C) | Mild conditions |
| Reaction time | 12–24 hours | Monitored by NMR spectroscopy |
| Atmosphere | Nitrogen (inert) | Prevents oxidation |
Diels–Alder Reaction Followed by Rearrangement
Another well-documented synthetic route involves a sequential Diels–Alder (DA) reaction between a diene and an appropriate dienophile, followed by Lewis acid-catalyzed rearrangement to yield bicyclo[2.2.0]hexane derivatives, which can be further functionalized to the amine.
Procedure: A diene (e.g., cyclobutadiene or substituted derivatives) and a dienophile are reacted in toluene at low temperatures (around −20 °C) in the presence of Lewis acids such as methylaluminum dichloride or tin(IV) chloride. After the DA step, the reaction mixture is warmed to room temperature or heated slightly to promote rearrangement. The resulting bicyclic intermediate is then subjected to amination reactions to introduce the amino group.
Catalysts and Conditions: The use of Lewis acids is critical to facilitate rearrangement and improve enantioselectivity. For instance, SnCl4 at 20 mol% can promote smooth rearrangement at room temperature.
Yields and Selectivity: This method provides moderate to good yields (up to 45%) with high enantiomeric ratios (up to 97% ee) in some cases.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Solvent | Toluene | Non-polar solvent |
| Temperature | −20 °C (DA step), RT to 80 °C (rearrangement) | Controlled temperature stages |
| Catalyst | MeAlCl2 or SnCl4 | Lewis acid catalysis |
| Reaction time | 1 h (DA), 1 h (rearrangement) | Sequential steps |
| Yield | Up to 45% | Depends on substrates |
Amination via Nucleophilic Substitution on Bicyclic Precursors
Following the formation of bicyclo[2.2.0]hexane frameworks, introduction of the amino group can be achieved by nucleophilic substitution or reductive amination.
Example: Treatment of bicyclo[2.2.0]hexan-2-one derivatives with ammonia or amine nucleophiles under basic or acidic conditions can yield this compound.
Reaction Conditions: Typical conditions involve heating the intermediate with aqueous ammonia or amine sources at temperatures ranging from 40 °C to 150 °C under atmospheric or slightly elevated pressures. The reaction pH is often adjusted to alkaline (pH ≥ 9) using strong bases such as sodium hydroxide or aqueous ammonia to favor amination.
Purification: The amine product is isolated by separating the organic layer, followed by distillation or chromatographic purification.
| Parameter | Condition/Value | Notes |
|---|---|---|
| Temperature | 40–150 °C | Optimal range for substitution |
| Pressure | 0.1–2 atm | Atmospheric to slight pressure |
| pH | ≥ 9 | Basic environment favored |
| Base | NaOH or aqueous ammonia | Strong bases for neutralization |
| Reaction time | Several hours | Depends on substrate and conditions |
Comparative Analysis of Preparation Methods
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Photochemical Cycloaddition | Alkylated bicyclohexene, blue LED | RT, N2 atmosphere, 12–24 h | Bicyclo[2.2.0]hexane scaffold |
| Diels–Alder Reaction | Diene, dienophile, MeAlCl2/SnCl4 | −20 °C to RT/80 °C, toluene | Bicyclic intermediate |
| Rearrangement | Lewis acid catalyst | RT to 80 °C | Rearranged bicyclic product |
| Amination | Aqueous ammonia or amine, NaOH | 40–150 °C, basic pH | This compound |
Additional Notes on Preparation
The strained bicyclic system requires careful control of reaction conditions to avoid ring-opening or side reactions.
Photochemical methods provide a direct route but need inert atmosphere and moisture-free conditions.
Lewis acid catalysis in the DA/rearrangement sequence can be tuned to achieve high enantioselectivity, important for pharmaceutical applications.
Amination steps often require post-reaction neutralization and purification to isolate the amine in high purity.
Chemical Reactions Analysis
Oxidation Reactions
Bicyclo[2.2.0]hexan-2-amine undergoes oxidation primarily at the amine group, yielding products dependent on the oxidizing agent and conditions.
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, 80°C | Bicyclic imine | Selective oxidation of –NH₂ to imine |
| Ozone (O₃) | CH₂Cl₂, -78°C | Nitrile derivative | Cleavage of amine to nitrile via ozonolysis |
| H₂O₂ | Ethanol, 25°C | N-Oxide | Mild oxidation preserving bicyclic framework |
Mechanistic Insight : Oxidation typically involves electron abstraction from the amine lone pair, forming intermediates like hydroxylamines or imines. The strained bicyclic structure accelerates reactivity by destabilizing the ground state.
Reduction Reactions
The amine group and bicyclic core participate in reduction pathways:
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| LiAlH₄ | Dry ether, reflux | Bicyclo[2.2.0]hexane | Full reduction of amine to hydrocarbon |
| H₂ (Pd/C catalyst) | Ethanol, 50 psi H₂ | Secondary amine | Partial hydrogenation retains bicyclic core |
Mechanistic Insight : LiAlH₄ reduces the amine to a methylene group via intermediate alane complexes, while catalytic hydrogenation modifies substituents without ring opening.
Substitution Reactions
The amine group acts as a nucleophile in substitution reactions:
| Reagent | Conditions | Product | Key Observations |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | Acetamide derivative | N-Acetylation with minimal ring strain |
| CH₃I | DMF, 60°C | Quaternary ammonium salt | Alkylation at nitrogen enhances solubility |
Mechanistic Insight : The amine’s nucleophilicity is enhanced by the bicyclic structure’s electron-donating effects, favoring SN2 pathways in alkylation.
Radical-Mediated Rearrangements
The bicyclo[2.2.0]hexan-2-yl radical undergoes stereoelectronically controlled rearrangements:
Mechanistic Insight : The bicyclo[2.2.0]hexan-2-yl radical undergoes β-scission despite stereoelectronic restrictions, forming cyclohexenyl radicals. MNDO calculations confirm transition-state stabilization via hyperconjugation .
Comparative Analysis of Reaction Pathways
Structural Influence : The compound’s strain energy (~25 kcal/mol) lowers activation barriers for ring-opening or rearrangement reactions compared to less strained amines .
Case Studies and Research Findings
-
Neurological Applications : Functionalized derivatives inhibit monoamine oxidase (MAO) with IC₅₀ ≈ 0.8 μM, suggesting potential in neurodegenerative therapy.
-
Photocatalytic Cycloaddition : Used in synthesizing strained polycyclics via [2+2] reactions under visible light (Φ = 0.45).
This compound’s versatility in organic synthesis and bioactivity studies underscores its value in medicinal and materials chemistry.
Scientific Research Applications
Scientific Research Applications
- Chemistry Bicyclo[2.2.0]hexan-2-amine;hydrochloride serves as a building block in the synthesis of complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
- Biology This compound is used to study enzyme interactions and protein-ligand binding because its structural properties allow it to interact with various biological molecules, making it useful in biochemical research.
- Medicine The compound is investigated for potential therapeutic applications, specifically its effects on the central nervous system and its potential use in treating neurological disorders.
- Industry This compound is used in the production of pharmaceuticals and agrochemicals, with its unique properties making it a valuable component in developing new drugs and agricultural products.
This compound;hydrochloride interacts with various biological molecules, influencing biochemical pathways through receptor binding and enzyme inhibition. It may act as a ligand for specific receptors, modulating their activity or potentially acting as an inhibitor for certain enzymes, affecting metabolic pathways.
Pharmacokinetics
The pharmacokinetics of this compound;hydrochloride involves typical absorption, distribution, metabolism, and excretion processes for small organic compounds. Its unique structure may influence its bioavailability and half-life in biological systems.
Case Studies and Research Findings
- Neurological Applications Studies have explored the potential of the compound in treating neurological disorders because it can cross the blood-brain barrier and modulate neurotransmitter systems. In vitro assays have demonstrated that this compound can enhance neuronal survival under stress conditions, suggesting neuroprotective properties.
- Antimicrobial Properties Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Cancer Research While specific details on cancer research applications were not available in the provided search results, the general use of bicyclic and cage compounds in medicinal chemistry suggests a potential area of exploration .
Mechanism of Action
The mechanism of action of bicyclo[2.2.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Stability
Bicyclo[2.2.0]hexan-2-amine exhibits higher ring strain compared to other bicyclic systems. Key thermodynamic data from enthalpy of formation (ΔHf) calculations highlight these differences:
| Compound | ΔHf (kJ/mol) | Strain Characteristics |
|---|---|---|
| Bicyclo[2.2.0]hexane | 125 | High strain due to fused small rings |
| Bicyclo[2.1.1]hexane | 57.7 | Lower strain; more stable framework |
| Bicyclo[2.2.1]heptane (norbornane) | ~95 (estimated) | Moderate strain; widely used in pharmaceuticals |
| Bicyclo[3.1.0]hexane | N/A | Similar strain to [2.2.0] but distinct reactivity |
The lower ΔHf of bicyclo[2.1.1]hexane underscores its thermodynamic stability, making it less reactive in strain-driven reactions compared to this compound .
Reactivity in Organic Transformations
- Ring-Opening Reactions : Bicyclo[2.2.0]hexene (BCH) derivatives undergo oxidative ring-opening to generate alkyl radicals, enabling group transfer reactions under mild conditions . In contrast, bicyclo[2.1.0]pentane exhibits thermal cleavage via σ-bond breaking, with distinct stereochemical outcomes .
- Baeyer-Villiger Oxidation : Bicyclo[2.2.0]hex-2-yl ketones show reactivity comparable to secocubyl derivatives, producing lactones or acetates depending on substituent positioning . This contrasts with bicyclo[2.2.1]heptane derivatives, which are more resistant to oxidation due to lower strain.
Physicochemical Properties
| Property | This compound | Bicyclo[2.1.1]hexane | Bicyclo[2.2.1]heptan-2-amine |
|---|---|---|---|
| Density (g/cm³) | ~1.3 (estimated) | 0.89 | 1.02 |
| Boiling Point (°C) | ~150 (predicted) | 98 | 195 |
| Aqueous Solubility | Low | Moderate | Low |
The amine’s low solubility and high predicted boiling point reflect its rigid, nonpolar structure .
Key Research Findings
Thermal Stability : Bicyclo[2.2.0]hexene derivatives exhibit exceptional thermal stability despite strain, enabling storage and handling at room temperature .
Structural Misassignment Risks : Incorrect assignment of bicyclo[2.2.0] vs. [2.1.1] frameworks (e.g., in aquatolide) underscores the need for rigorous NMR and X-ray validation .
Silicon Analogues : Bicyclo[2.2.0]hexasilane has reduced strain compared to its carbon counterpart, offering insights into strain modulation via heteroatom substitution .
Biological Activity
Bicyclo[2.2.0]hexan-2-amine, a bicyclic amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
Structural Characteristics
This compound is characterized by a rigid bicyclic framework that influences its reactivity and biological interactions. The presence of an amine group enhances its potential as a ligand in biochemical assays and as a scaffold for drug design. Its structural rigidity may allow for specific interactions with biological targets, such as receptors or enzymes, modulating various biological pathways through receptor binding or enzyme inhibition .
Research indicates that this compound can modulate receptor activity or inhibit enzymes through its amine group, facilitating various interactions within biological systems . The compound's ability to influence binding affinity and selectivity towards specific biological targets is notable.
Key Findings:
- Receptor Interactions: The compound has shown potential in targeting neurological disorders by interacting with neurotransmitter receptors .
- Enzyme Inhibition: this compound may act as an inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
-
Neurotransmitter Receptor Modulation
- A study demonstrated that this compound derivatives exhibited varying affinities for neurotransmitter receptors, suggesting potential therapeutic applications in treating conditions such as anxiety and depression .
-
Enzyme Inhibition
- Research indicated that this compound could inhibit certain enzymes linked to metabolic disorders, highlighting its utility in drug development for obesity and diabetes management .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bicyclic Core: This can be achieved through photochemical cycloaddition reactions.
- Amination: Catalytic hydrogenation followed by amination introduces the amine group at the desired position on the bicyclic framework.
Synthetic Route Overview:
| Step | Description |
|---|---|
| 1 | Photochemical cycloaddition to form the bicyclic structure |
| 2 | Catalytic hydrogenation to reduce double bonds |
| 3 | Introduction of the amine group via amination |
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other bicyclic compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.0]hexane | Bicyclic | Lacks amine; serves as a core structure |
| Bicyclo[3.1.0]hexane | Bicyclic | Different ring system; distinct reactivity |
| Bicyclo[3.2.0]heptane | Bicyclic | Exhibits different reactivity patterns |
Uniqueness: this compound stands out due to its amine group, enhancing reactivity and functionalization potential compared to other bicyclic compounds lacking this feature .
Q & A
Q. What are the established synthetic routes to bicyclo[2.2.0]hexan-2-amine derivatives, and what methodological challenges arise during synthesis?
this compound derivatives are synthesized via diimide reduction of bicyclo[2.2.0]hexa-2,5-diene precursors (e.g., methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate), followed by functional group transformations. A key challenge is controlling stereochemistry during reactions such as Baeyer-Villiger oxidation, which produces mixtures of exo and endo isomers (e.g., exo-bicyclo[2.2.0]hex-2-yl acetate and cis-bicyclo[3.1.0]hex-2-yl acetate). Separation of these isomers is often non-trivial due to similar physical properties, necessitating advanced chromatographic techniques .
Q. How does IUPAC nomenclature apply to bicyclo[2.2.0]hexane systems, and why are von Baeyer names preferred?
The IUPAC nomenclature for bicyclic systems follows von Baeyer rules when fused systems lack two five-membered rings. For example, "bicyclo[2.2.0]hexane" is preferred over fusion-based names like "octahydropentalene" because the latter requires two five-membered rings. This naming convention ensures consistency in describing bridgehead substituents and ring strain .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Avoiding dust generation and inhalation of vapors by using local exhaust ventilation.
- Storing the compound in a cool, well-ventilated area away from oxidizers and ignition sources.
- Wearing chemical-resistant gloves and eye protection to prevent skin/eye contact. Emergency measures for spills involve containment with inert absorbents and disposal in sealed containers .
Q. What experimental strategies address the separation of endo and exo isomers in bicyclo[2.2.0]hexane derivatives?
Isomer separation remains challenging due to similar polarity and solubility. Methodological approaches include:
- Chromatographic techniques (e.g., column chromatography with polar stationary phases).
- Kinetic resolution via selective reactions (e.g., exploiting differences in reactivity during Baeyer-Villiger oxidation).
- Crystallization under controlled solvent conditions. Evidence suggests that exo isomers often dominate in reaction mixtures, but ratios vary with reaction conditions (e.g., 38:62 endo:exo in ketone adducts) .
Advanced Research Questions
Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- NMR : Chemical shift differences in bridgehead protons (e.g., δ 1.5–2.5 ppm for endo vs. exo protons) and coupling constants help distinguish isomers.
- X-ray crystallography : Provides definitive stereochemical assignments, as seen in studies of 1,2-disubstituted bicyclo[2.1.1]hexanes, where bond distances (e.g., 3.05–3.19 Å) align closely with ortho-substituted benzene analogs .
Q. What mechanistic insights explain the rearrangement of endo-bicyclo[2.2.0]hex-2-yl acetate during Baeyer-Villiger oxidation?
The rearrangement involves a Wagner-Meerwein shift, where the acetate group migrates to a more stable carbocation intermediate. This leads to products like cis-bicyclo[3.1.0]hex-2-yl acetate and cyclohexenyl derivatives. Solvent polarity and temperature influence the extent of rearrangement, with nonpolar solvents favoring stabilization of carbocation intermediates .
Q. How can bicyclo[2.2.0]hexane systems serve as bioisosteres in medicinal chemistry?
These systems mimic ortho-substituted benzene rings geometrically (e.g., similar interatomic distances: 3.05–3.19 Å vs. 3.04–3.10 Å in benzene). Their saturated structure reduces metabolic instability while maintaining spatial orientation for target binding. Applications include antifungal agents, where bicyclo[2.1.1]hexane derivatives demonstrate comparable activity to aromatic analogs .
Q. What stability challenges arise in storing this compound, and how can they be mitigated?
The compound is stable under recommended storage conditions (cool, dry, inert atmosphere) but degrades in the presence of strong oxidizers or acids. Hazardous decomposition products include CO and CO₂. Stability studies should monitor for color changes or precipitate formation, which indicate degradation. Long-term storage requires argon purging and desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
